molecular formula C10H9F3N2O2 B3033152 Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- CAS No. 89427-14-5

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-

Cat. No.: B3033152
CAS No.: 89427-14-5
M. Wt: 246.19 g/mol
InChI Key: DVWDQEOXYVYICR-UHFFFAOYSA-N
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Description

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- is a chemical compound with the molecular formula C10H9F3N2O2 It is a derivative of benzimidazole, characterized by the presence of two methoxy groups at positions 4 and 7, and a trifluoromethyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-2-(trifluoromethyl)benzimidazole typically involves the condensation of 1,4-dimethoxy-2,3-diaminobenzene with trifluoroacetic acid. The reaction proceeds through a cyclo-condensation mechanism, where the diamine reacts with the acid to form the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to act as an antagonist for certain receptors, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethylbenzimidazole: Similar structure but lacks the methoxy groups.

    4,7-Dimethoxybenzimidazole: Similar structure but lacks the trifluoromethyl group.

    2-Trifluoromethylbenzoxazole: Contains an oxygen atom in place of the nitrogen in the benzimidazole ring.

Uniqueness

Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and methoxy substituents, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to its analogs .

Properties

IUPAC Name

4,7-dimethoxy-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c1-16-5-3-4-6(17-2)8-7(5)14-9(15-8)10(11,12)13/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWDQEOXYVYICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40237676
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89427-14-5
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,7-dimethoxy-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40237676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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